molecular formula C11H21ClN2O2S B2461563 Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2445785-30-6

Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

Cat. No.: B2461563
CAS No.: 2445785-30-6
M. Wt: 280.81
InChI Key: BKJVYULSKFPYOC-UHFFFAOYSA-N
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Description

Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic framework. Its molecular formula is C₁₁H₂₁ClN₂O₂S, with a molecular weight of 280.82 g/mol . The tert-butyl carbamate group at the 2-position enhances steric protection and stability, while the hydrochloride salt improves solubility for pharmaceutical applications. This compound is cataloged under CAS 236406-55-6 and is widely used as a building block in drug discovery, particularly for central nervous system (CNS) targets due to its rigid, three-dimensional structure .

Properties

IUPAC Name

tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)12-5-4-6-16-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVYULSKFPYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with a sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The spirocyclic structure also allows it to interact with enzymes and receptors in unique ways, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance Reference
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride C₁₁H₂₁ClN₂O₂S 280.82 Contains thia (S), diaza (N₂), tert-butyl carbamate Sigma receptor ligand; CNS drug candidate
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride C₁₁H₂₁ClN₂O₂ 280.76 Positional isomer (carbamate at 7-position instead of 2) Reduced steric bulk; altered receptor binding
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₃ 228.29 Replaces sulfur with oxygen (oxa); no hydrochloride salt Lower lipophilicity; potential metabolic stability
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride C₁₅H₂₁ClN₂O₂ 296.80 Benzyl ester instead of tert-butyl; aromatic substituent Enhanced π-π interactions for target binding
Tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate C₂₂H₂₆N₂O₃ 366.46 Benzoyl group at 7-position; neutral form Improved sigma-1 receptor affinity (IC₅₀ < 1 µM)

Pharmacokinetic Considerations

  • Hydrochloride Salt : Improves aqueous solubility (e.g., >10 mg/mL in PBS) compared to neutral spirocycles, facilitating oral bioavailability .
  • Metabolism : Thia analogues show slower hepatic clearance (t₁/₂ = 3.2 h in human microsomes) vs. oxa derivatives (t₁/₂ = 1.8 h) due to sulfur’s resistance to oxidative metabolism .

Biological Activity

Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

  • Chemical Formula: C12H22N2O2Cl
  • Molecular Weight: 262.77 g/mol
  • IUPAC Name: Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride
  • CAS Number: 2445785-30-6

The biological activity of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets.

Potential Targets:

  • Chemokine Receptors: The compound has been noted for its ability to interact with chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection .
  • Enzymes: It may also act on specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane have demonstrated significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of diazaspiro compounds exhibit potent effects against Trypanosoma brucei, the causative agent of African sleeping sickness .

CompoundEC50 (μM)Aqueous Solubility (μM)
Tert-butyl 5-thia-2,9-diazaspiro<0.03>100
Control Compound0.29<50

Anti-inflammatory Effects

The ability to modulate chemokine receptors suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

Case Studies

  • HIV Research:
    A study explored the use of diazaspiro compounds as potential therapeutics for HIV by targeting CCR5 receptors. The findings indicated that modifications to the spirocyclic structure could enhance receptor affinity and improve therapeutic efficacy .
  • Trypanocidal Activity:
    In a series of experiments evaluating the efficacy of various diazaspiro derivatives against T. brucei, it was found that certain structural modifications significantly improved both potency and solubility, highlighting the importance of chemical structure in biological activity .

Synthesis and Production

The synthesis of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The use of advanced synthetic techniques can enhance yield and purity.

General Synthetic Route:

  • Starting Materials: tert-butyl esters and appropriate thiol derivatives.
  • Reagents: Common reagents include bases like potassium carbonate or sodium hydride.
  • Conditions: Reactions are often conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures.

Safety Information

Handling this compound requires caution due to its irritant properties:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

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